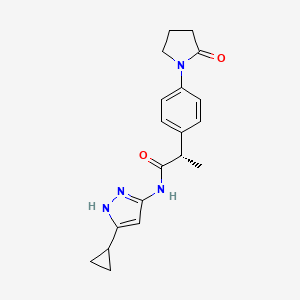
G8GDE33ZUU
Beschreibung
Eigenschaften
Molekularformel |
C19H22N4O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m0/s1 |
InChI-Schlüssel |
UAOIPNOTWOYAMU-LBPRGKRZSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Synonyme |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxo-1-pyrrolidinyl)phenyl)propanamide PHA 533533 PHA-533533 PHA533533 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of G8GDE33ZUU involves a multi-step synthetic routeThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
G8GDE33ZUU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
G8GDE33ZUU has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of G8GDE33ZUU involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and leading to downstream effects on cellular processes. This interaction can result in the inhibition or activation of specific pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Analysis of Evidence Limitations
a. :
- Focuses on flame-retardant composites involving 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) and silane coupling agents.
b. :
- Lists numerous numbered compounds (e.g., 1337, 2340, 1682) with complex chemical names, such as N30MaCJIAHOI KHCJIOTHI HUTpHJI and 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM.
- No direct correlation between these compounds and "G8GDE33ZUU" is evident due to missing context or identifiers (e.g., CAS numbers, structural formulas) .
Recommendations for Further Research
To address the lack of data in the provided evidence, the following steps are advised:
a. Database Searches :
- Use platforms like SciFinder , Reaxys , or PubChem to retrieve structural, physicochemical, and application data for "this compound."
- Verify if the compound corresponds to a known commercial or research-grade material.
b. Structural Elucidation :
- If "this compound" is a codename, cross-reference it with patent databases (e.g., Google Patents, USPTO) to identify its IUPAC name or proprietary designation.
c. Comparative Analysis Framework :
Once identified, compare the compound with analogs using parameters such as:
| Parameter | Example Metrics |
|---|---|
| Molecular Weight | Mass spectrometry data |
| Thermal Stability | TGA/DSC results |
| Reactivity | Functional group behavior in reactions |
| Applications | Industrial or biomedical uses |
Notes on Evidence-Based Constraints
- The absence of "this compound" in the provided materials highlights the need for expanded source diversity (e.g., patents, peer-reviewed journals, manufacturer datasheets).
- Cross-referencing multilingual sources (e.g., Russian or Chinese databases) may resolve ambiguities in compound naming conventions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


